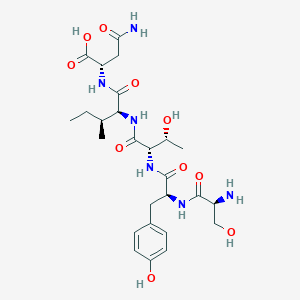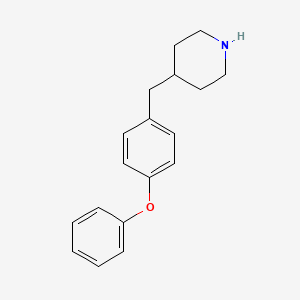![molecular formula C16H10ClN3O B12622378 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one CAS No. 919290-42-9](/img/structure/B12622378.png)
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is a heterocyclic compound that features a chloro-substituted benzo[h]isoquinolinone core with a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common approach is to start with a benzo[h]isoquinolinone precursor, which undergoes chlorination to introduce the chloro group. The pyrazolyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce the chloro group or other reducible functionalities.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.
Wissenschaftliche Forschungsanwendungen
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrazol-5-yl)benzoic acid: This compound shares the pyrazolyl group but has a different core structure.
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar in having a chloro and pyrazolyl group but with a benzonitrile core.
Uniqueness
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is unique due to its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
919290-42-9 |
|---|---|
Molekularformel |
C16H10ClN3O |
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
9-chloro-4-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H10ClN3O/c17-11-3-1-9-2-4-12-14(10-6-19-20-7-10)8-18-16(21)15(12)13(9)5-11/h1-8H,(H,18,21)(H,19,20) |
InChI-Schlüssel |
NOCAWJDUISHKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CNN=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622300.png)
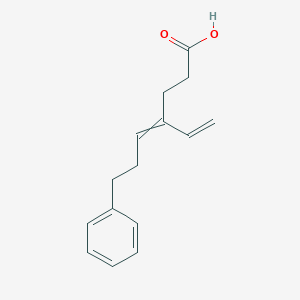
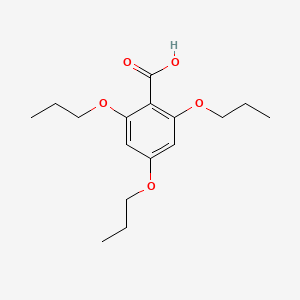
![(5-methyl-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12622320.png)
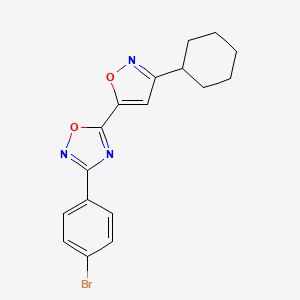
![3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B12622326.png)
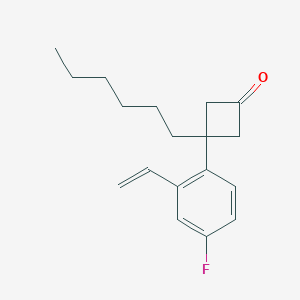
![4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12622342.png)
